molecular formula C16H11NO3 B2862152 (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid CAS No. 851975-09-2

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid

Cat. No. B2862152
M. Wt: 265.268
InChI Key: XLZKQYPVLCUOAO-MDZDMXLPSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves a detailed examination of the compound’s molecular structure, including bond lengths and angles, functional groups, and stereochemistry.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Phloretic Acid as a Sustainable Alternative

Phloretic acid, a phenolic compound related to "(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid," is explored for its potential in enhancing the reactivity of molecules towards benzoxazine ring formation, presenting a sustainable alternative to phenol. This novel approach could lead to a multitude of applications in materials science due to the wide range of compounds bearing hydroxyl groups (Acerina Trejo-Machin et al., 2017).

Structural Investigation

The structural characterization of compounds structurally similar to "(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid," including X-ray crystallography, spectroscopy, and quantum chemical calculations, has been conducted to understand their crystal structure and molecular interactions. Such investigations provide crucial insights into the molecular properties that could be pivotal for their application in various scientific domains (P. Venkatesan et al., 2016).

Dye Synthesis and Properties

The synthesis of dyes derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate, resembling the structural motif of "(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid," demonstrates their application in understanding electronic properties, absorption spectroscopy, and thermal behavior. This research highlights the compound's potential in dye and pigment applications, offering insights into their stability and electronic configurations (S. Kotteswaran et al., 2016).

Novel Phenolic Compounds from Natural Products

Research on phenolic compounds, including derivatives similar to "(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid," extracted from natural sources like Jordanian viper's grass, underscores the importance of these compounds in the discovery of new natural products. The elucidation of new phenolic structures contributes to the expanding database of chemical entities with potential pharmacological or material science applications (A. Bader et al., 2011).

Application in Liquid Crystal Photoalignment

The study of prop-2-enoates derived from thiophene-based compounds, closely related to the chemical structure of interest, demonstrates their ability to promote excellent photoalignment of nematic liquid crystals. This research opens up possibilities for the use of such compounds in liquid crystal displays (LCDs) and other optical applications, where precise control over molecular alignment is crucial (G. Hegde et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZKQYPVLCUOAO-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid

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